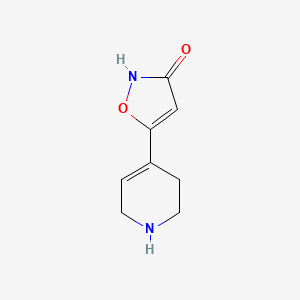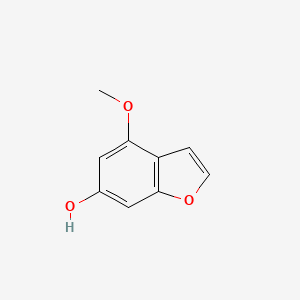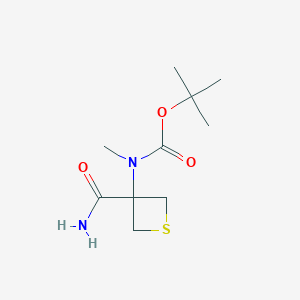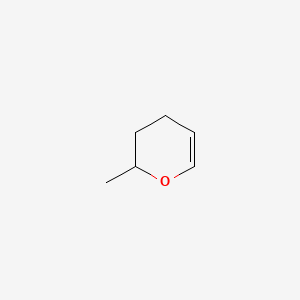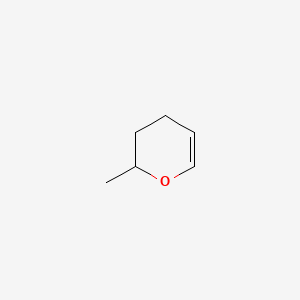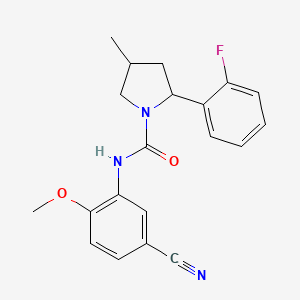
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano and methoxy groups: These functional groups can be introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential modulator of biological pathways.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Cyano-2-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide
- N-(5-Cyano-2-methoxyphenyl)-2-(2-chlorophenyl)-4-methylpyrrolidine-1-carboxamide
Uniqueness
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The combination of cyano, methoxy, and fluorophenyl groups might confer specific properties, such as increased lipophilicity or altered electronic effects, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C20H20FN3O2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-(5-cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H20FN3O2/c1-13-9-18(15-5-3-4-6-16(15)21)24(12-13)20(25)23-17-10-14(11-22)7-8-19(17)26-2/h3-8,10,13,18H,9,12H2,1-2H3,(H,23,25) |
Clé InChI |
WUROPBXVCRJCMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C1)C(=O)NC2=C(C=CC(=C2)C#N)OC)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)

![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)

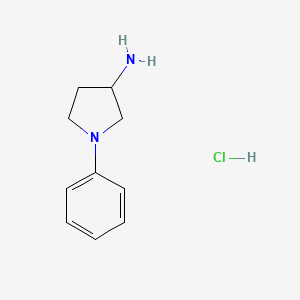
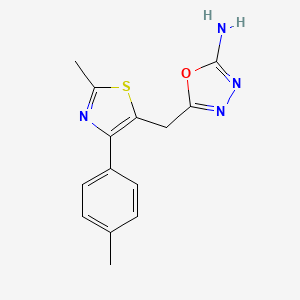
![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)

